molecular formula C12H25N3O B14593139 2(1H)-Pyrimidinone, 1,3-diethyl-4-[(ethylmethylamino)methyl]tetrahydro- CAS No. 61322-11-0

2(1H)-Pyrimidinone, 1,3-diethyl-4-[(ethylmethylamino)methyl]tetrahydro-

Cat. No.: B14593139
CAS No.: 61322-11-0
M. Wt: 227.35 g/mol
InChI Key: YHVHBXRXQUCADW-UHFFFAOYSA-N
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Description

2(1H)-Pyrimidinone, 1,3-diethyl-4-[(ethylmethylamino)methyl]tetrahydro- is a heterocyclic organic compound It belongs to the pyrimidinone family, which is characterized by a six-membered ring containing nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyrimidinone, 1,3-diethyl-4-[(ethylmethylamino)methyl]tetrahydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl malonate with ethylmethylamine in the presence of a base, followed by cyclization with a suitable dehydrating agent. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyrimidinone, 1,3-diethyl-4-[(ethylmethylamino)methyl]tetrahydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydropyrimidinone derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydropyrimidinones, and various substituted pyrimidinones, depending on the specific reagents and conditions used.

Scientific Research Applications

2(1H)-Pyrimidinone, 1,3-diethyl-4-[(ethylmethylamino)methyl]tetrahydro- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2(1H)-Pyrimidinone, 1,3-diethyl-4-[(ethylmethylamino)methyl]tetrahydro- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Pyrimidinone: The parent compound without the diethyl and ethylmethylamino groups.

    1,3-Diethyl-2(1H)-pyrimidinone: A similar compound with only diethyl substitution.

    4-(Ethylmethylamino)methyl-2(1H)-pyrimidinone: A compound with only the ethylmethylamino group.

Uniqueness

2(1H)-Pyrimidinone, 1,3-diethyl-4-[(ethylmethylamino)methyl]tetrahydro- is unique due to the combination of its substituents, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar pyrimidinone derivatives.

Properties

CAS No.

61322-11-0

Molecular Formula

C12H25N3O

Molecular Weight

227.35 g/mol

IUPAC Name

1,3-diethyl-4-[[ethyl(methyl)amino]methyl]-1,3-diazinan-2-one

InChI

InChI=1S/C12H25N3O/c1-5-13(4)10-11-8-9-14(6-2)12(16)15(11)7-3/h11H,5-10H2,1-4H3

InChI Key

YHVHBXRXQUCADW-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(N(C1=O)CC)CN(C)CC

Origin of Product

United States

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